Cas no 57268-80-1 ((6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
57268-80-1 structure
Product Name:(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
Numéro CAS:57268-80-1
Le MF:C19H18N6O6S2
Mégawatts:490.512820720673
MDL:MFCD23160518
CID:367653
PubChem ID:5284527
Update Time:2025-04-19

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)- (9CI)
    • (6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[(formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)t
    • (6R-(6alpha,7beta(R*)))-7-((Formyloxy)phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-{[(formyloxy)(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • EINECS 260-657-6
    • [6R-[6,7(R*)]]-7-[(Formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5 thia-1-azabicyclo[4.2.0]oct-2-ene- 2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • W-111132
    • NCGC00183035-01
    • Q27124137
    • RRJHESVQVSRQEX-SUYBPPKGSA-N
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((formyloxy)phenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • SCHEMBL6440440
    • O-Formylcefamandole
    • DTXSID00205891
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-(formyloxy)-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • (6R,7R)-7-{[(2R)-2-(formyloxy)-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • cefamandole nafate
    • cefamandole-nafate
    • (6R,7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 6beta-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • 57268-80-1
    • DB14725
    • CHEBI:53654
    • Cefamandole formate
    • EN300-20236636
    • CHEMBL1201218
    • MDL: MFCD23160518
    • Piscine à noyau: 1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/t12-,14-,17-/m1/s1
    • La clé Inchi: RRJHESVQVSRQEX-SUYBPPKGSA-N
    • Sourire: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)OC=O)=O)=O

Propriétés calculées

  • Qualité précise: 490.073
  • Masse isotopique unique: 490.073
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 33
  • Nombre de liaisons rotatives: 9
  • Complexité: 838
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: _0.3
  • Surface topologique des pôles: 207A^2

Propriétés expérimentales

  • Dense: 1.71
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.791

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-20236636-0.05g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.05g
$108.0 2023-09-16
Enamine
EN300-20236636-0.1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.1g
$113.0 2023-09-16
Enamine
EN300-20236636-0.25g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.25g
$119.0 2023-09-16
Enamine
EN300-20236636-0.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.5g
$124.0 2023-09-16
Enamine
EN300-20236636-1.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-06-03
Enamine
EN300-20236636-2.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
2.5g
$157.0 2023-09-16
Enamine
EN300-20236636-5.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-06-03
Enamine
EN300-20236636-10.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
10g
$399.0 2023-06-03
Enamine
EN300-20236636-1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-09-16
Enamine
EN300-20236636-5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-09-16
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot